molecular formula C17H14O5 B3327226 (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 32396-83-1

(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B3327226
CAS No.: 32396-83-1
M. Wt: 298.29 g/mol
InChI Key: YUCCNWHJQXNUQE-PXNMLYILSA-N
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Description

(2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 3,4-dimethoxybenzylidene group at the C2 position and a hydroxyl group at C4. It is synthesized via aldol condensation between 6-hydroxybenzofuran-3(2H)-one and 3,4-dimethoxybenzaldehyde under basic conditions, yielding a yellow crystalline solid with a high melting point (218.9–219.6°C) and excellent purity (93.5% yield) . Its molecular formula is C₁₇H₁₄O₆, confirmed by HRMS (ESI) m/z 297.0768 (theoretical: 297.0765) . The compound is commercially available (CAS RN: 1322574-14-0) and used in pharmaceutical and materials science research .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-13-6-3-10(7-15(13)21-2)8-16-17(19)12-5-4-11(18)9-14(12)22-16/h3-9,18H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCCNWHJQXNUQE-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a benzofuran core with a methoxy-substituted benzylidene moiety. The molecular formula is C17H14O5C_{17}H_{14}O_5, and it has a molecular weight of 298.29 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which may help in scavenging free radicals.
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.0Apoptosis induction
HeLa (Cervical)12.5Cell cycle arrest at G2/M phase
A549 (Lung)18.0Inhibition of proliferation

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial efficacy was tested against both Gram-positive and Gram-negative bacteria. The results are presented in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential use of this compound in developing new antimicrobial agents.

Case Studies

  • Cytotoxicity in Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed increased annexin V positivity, confirming apoptosis.
  • Antioxidant Efficacy : In an animal model of oxidative stress induced by paraquat, administration of this compound significantly reduced markers of oxidative damage in liver tissues, suggesting its protective role against oxidative stress.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical and Spectral Properties

Compound Name (CAS RN) Substituents Yield (%) Melting Point (°C) HRMS m/z [M+H]+ Key Spectral Features (¹H NMR δ, ppm) Reference
(2Z)-6w (1322574-14-0) 3,4-dimethoxy, 6-hydroxy 93.5 218.9–219.6 297.0768 Aromatic protons at 7.30–6.80; methoxy at 3.85
(2Z)-6v (N/A) 3-hydroxy-4-methoxy 63.2 187.6–188.5 267.0663 Hydroxyl proton at 9.80; methoxy at 3.85
(2Z)-6x (100433-06-5) 4-hydroxy-3-methoxy 25.7 261.2–262.1 283.0612 Hydroxyl protons at 9.70–9.90
(2Z)-6y (N/A) 3-hydroxy-4-methoxy 86.2 254.9–255.5 283.0611 Hydroxyl proton at 9.85; methoxy at 3.83
(2Z)-2f (N/A) 3,4-dimethoxy, 5,7-dibromo 70 129–130 455.80 [M]+ Bromine peaks at 862 cm⁻¹ (IR); δ 7.84 (Ar-H)
SR-F-125 (N/A) 2-chloro-6-fluoro N/A N/A 289.0077 [M-H]⁻ Chloro/fluoro aromatic protons at 7.73–7.38

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

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